Isopropoxy(triethyl) silane
Overview
Description
Isopropoxy(triethyl) silane is an organosilicon compound characterized by the presence of an isopropoxy group and three ethyl groups attached to a silicon atom. This compound is known for its versatility in organic synthesis and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropoxy(triethyl) silane can be synthesized through the reaction of triethylchlorosilane with isopropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of unwanted byproducts .
Chemical Reactions Analysis
Types of Reactions
Isopropoxy(triethyl) silane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts such as boron trifluoride etherate.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include boron trifluoride etherate and molecular iodine.
Substitution: Reagents such as lithium aluminum hydride can be used to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Isopropoxy(triethyl) silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which isopropoxy(triethyl) silane exerts its effects involves the reactive silicon-hydrogen (Si-H) bond. This bond can donate hydride ions to electrophiles, facilitating various chemical transformations. The silicon atom can accommodate partial positive charges, allowing the hydrogen atom to act as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but lacks the isopropoxy group.
Trimethylsilane: Contains three methyl groups instead of ethyl groups.
Tris(trimethylsilyl)silane: Used for radical-based reactions and has different reactivity due to the presence of trimethylsilyl groups.
Uniqueness
Isopropoxy(triethyl) silane is unique due to the presence of the isopropoxy group, which imparts different reactivity and stability compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .
Properties
IUPAC Name |
triethyl(propan-2-yloxy)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-6-11(7-2,8-3)10-9(4)5/h9H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUKUIPXDKEYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294502 | |
Record name | Isopropoxy(triethyl) silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-45-5 | |
Record name | NSC96836 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropoxy(triethyl) silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.